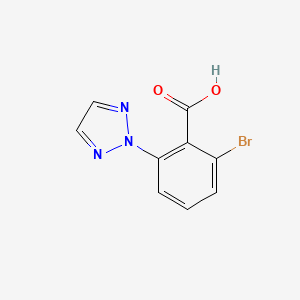
2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid is a compound that features a benzoic acid core substituted with a bromine atom and a 1,2,3-triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a five-membered heterocycle containing three nitrogen atoms, imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid core. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the molecule.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Copper(I) salts: Used as catalysts in the cycloaddition reaction to form the triazole ring.
Strong bases: Such as sodium hydride, used to deprotonate the carboxylic acid group for coupling reactions.
Oxidizing agents: Such as potassium permanganate, used for oxidation reactions.
Major Products Formed
Substituted benzoic acids: Formed through substitution reactions.
Amides and esters: Formed through coupling reactions with amines and alcohols.
Applications De Recherche Scientifique
2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving the triazole ring.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound may inhibit enzymes by binding to their active sites or alter receptor function by interacting with key residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid: Similar compounds include other triazole-substituted benzoic acids, such as 2-bromo-4-(2H-1,2,3-triazol-2-yl)benzoic acid and 2-bromo-5-(2H-1,2,3-triazol-2-yl)benzoic acid.
Uniqueness
The unique combination of the bromine atom and the triazole ring in this compound imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and the ability to form stable complexes with biological molecules. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H6BrN3O2 |
|---|---|
Poids moléculaire |
268.07 g/mol |
Nom IUPAC |
2-bromo-6-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-11-4-5-12-13/h1-5H,(H,14,15) |
Clé InChI |
IKIXDUGJRIKVAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C(=O)O)N2N=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


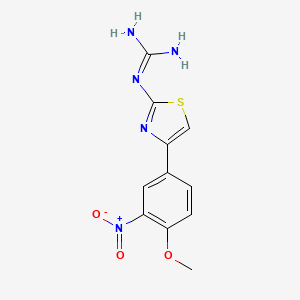
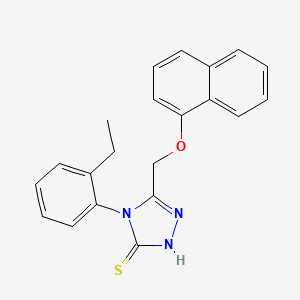
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)

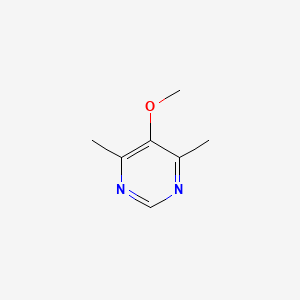
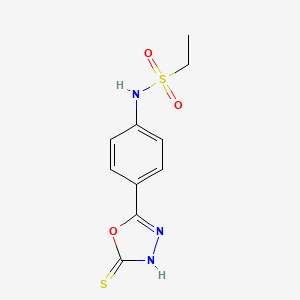
![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
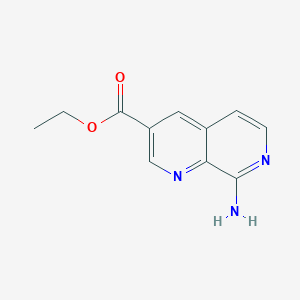

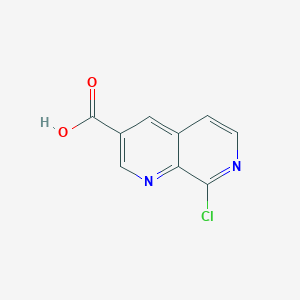

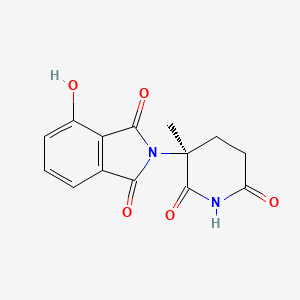

![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)
